![molecular formula C12H19BN2O4 B1399073 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate CAS No. 959585-44-5](/img/structure/B1399073.png)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate
Overview
Description
The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the formula C3H3N2H. The pyrazole ring is a five-membered ring with two nitrogen atoms. In this case, it is substituted with a methyl group and a complex boron-containing group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, with the various substituents adding complexity. The boron-containing group would likely add significant three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Some general predictions can be made based on the types of atoms and groups present in the compound .Scientific Research Applications
Synthesis and Characterization
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate is utilized in various synthesis processes. For example, it serves as a raw substitute material for related compounds, with its structure confirmed through spectroscopies like FT-IR, 1H NMR, 13C NMR, MS, and X-ray diffraction. Density functional theory (DFT) calculations are often performed to validate these molecular structures (Liao et al., 2022).
Crystallographic and Conformational Analyses
- This compound is significant in crystallography and conformational studies. The molecular structures are calculated using DFT and compared with X-ray diffraction values, which helps in understanding the physicochemical properties of the compounds. Such studies are crucial for developing new materials and understanding their properties (Huang et al., 2021).
Role in Synthesis of Biologically Active Compounds
- It is an important intermediate in the synthesis of biologically active compounds. Its role in creating various compounds, such as crizotinib, is highlighted by its structural confirmation through techniques like MS and 1H NMR spectrum (Kong et al., 2016).
Investigation in Vibrational Properties and Spectroscopy
- Research on compounds like Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate extends to vibrational properties studies. This includes DFT and TD-DFT calculations, spectroscopic data analysis, and vibrational absorption bands investigations, enhancing our understanding of such molecules (Wu et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their derivatives, are often used in the synthesis of pharmaceuticals and are known to interact with various biological targets .
Mode of Action
Boronic acid derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .
Biochemical Pathways
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 600 to 640 °C , which may influence its absorption and distribution.
Result of Action
Boronic acid derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at room temperature in a cool and dark place
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-14-15(7-9)8-10(16)17-5/h6-7H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEGZRZFYCBUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733792 | |
Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetate | |
CAS RN |
959585-44-5 | |
Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70733792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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